孕-1,4-二烯-3,20-二酮,17,21-双(乙酰氧基)-11-羟基-,(11β)-

描述

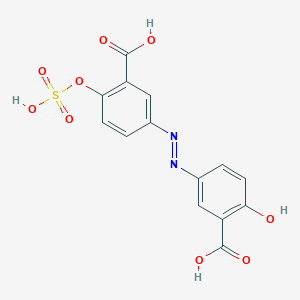

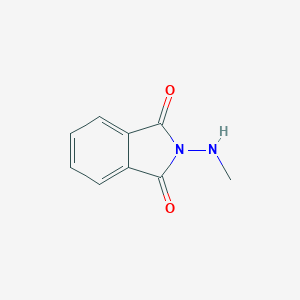

Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)-, commonly known as 11beta-hydroxy-17,21-bis(acetyloxy)-pregna-1,4-diene-3,20-dione, or 11beta-HAP, is a steroid hormone that is naturally produced in the adrenal cortex. It plays an important role in the regulation of a variety of physiological processes, including glucose metabolism, blood pressure, and stress response. 11beta-HAP has also been used in laboratory experiments to study the effects of hormones on various biological processes.

科学研究应用

Biotransformation of Steroids

Prednisolone 17,21-diacetate is used in the biotransformation of steroids. In a study, it was found that the yield of prednisolone was about 90% within 3 hours at the substrate concentration of 6 g/L when using 20 g/L wet resting E. coli cells harboring MsKstD1 enzyme . This demonstrates the application potential of the newly cloned KstDs .

Atopic Eczema: Application of twice-weekly potent topical corticosteroids to stable eczema can reduce the number of flare-ups in both adults and children .

作用机制

Target of Action

Prednisolone 17,21-diacetate, also known as Prednisolone, is a glucocorticoid . Its primary targets are glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

Prednisolone interacts with its targets by binding to the glucocorticoid receptors, leading to changes in gene transcription. This interaction results in anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Biochemical Pathways

Prednisolone affects various biochemical pathways. It can be reversibly metabolized to prednisone, which is then metabolized to various compounds, including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione . The biotransformation of hydrocortisone to prednisolone is facilitated by the enzyme 3-ketosteroid-Δ1-dehydrogenases .

Result of Action

The molecular and cellular effects of Prednisolone’s action are diverse, given its wide range of indications. It is used to treat endocrine, rheumatic, hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis . Its anti-inflammatory and immunosuppressive effects are particularly beneficial in these conditions.

Action Environment

The action, efficacy, and stability of Prednisolone can be influenced by various environmental factors. For instance, the pH value, temperature, presence of hydrogen peroxide, solvent, and electron acceptor can affect the yield of prednisolone in biotransformation reactions . Furthermore, the presence of other medications can impact the disposition of Prednisolone .

属性

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-acetyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-20,22,29H,5-6,8,10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLTWMGSJXSKQJ-WEXULQILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170149 | |

| Record name | Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- | |

CAS RN |

17652-24-3 | |

| Record name | Prednisolone 17,21-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017652243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)

![4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate](/img/structure/B52646.png)